molecular formula C17H13ClN4O B3051907 Alprazolam 5,6-Epoxide CAS No. 36916-14-0

Alprazolam 5,6-Epoxide

Cat. No.: B3051907
CAS No.: 36916-14-0
M. Wt: 324.8 g/mol
InChI Key: MUTIVUARSOHRRB-UHFFFAOYSA-N
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Description

Alprazolam 5,6-Epoxide: is a chemical compound derived from Alprazolam, a well-known triazolobenzodiazepine used primarily for the treatment of anxiety and panic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Alprazolam 5,6-Epoxide typically involves the epoxidation of Alprazolam. One common method is the reaction of Alprazolam with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Alprazolam 5,6-Epoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Alprazolam 5,6-Epoxide involves its interaction with the gamma-aminobutyric acid (GABA) type-A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the alpha and gamma subunits of the GABA type-A receptor, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Alprazolam 5,6-Epoxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and pharmacological properties compared to its parent compound and other benzodiazepines. Its role as a metabolic intermediate also provides insights into the metabolic pathways and potential side effects of Alprazolam .

Properties

IUPAC Name

14-chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21-17(23-21,12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTIVUARSOHRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C4(N(C2)O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505046
Record name 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36916-14-0
Record name 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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